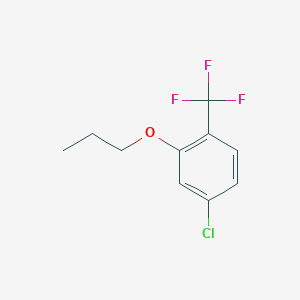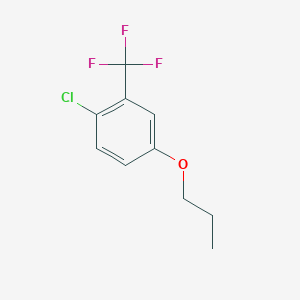
1-Chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene is an organic compound with a complex aromatic structure It features a benzene ring substituted with chlorine, fluorine, methoxy, and 2-methylpropoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available benzene derivatives.
Halogenation: Introduction of chlorine and fluorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution using reagents like chlorine gas (Cl₂) and fluorine gas (F₂) or more controlled reagents like N-chlorosuccinimide (NCS) and Selectfluor.
Methoxylation: The methoxy group is introduced via nucleophilic substitution using methanol (CH₃OH) in the presence of a base such as sodium hydride (NaH).
Alkylation: The 2-methylpropoxy group is added through a Williamson ether synthesis, where the phenol derivative reacts with 2-methylpropyl bromide (C₄H₉Br) in the presence of a strong base like potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems would be employed to ensure precision and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene can undergo various chemical reactions:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methoxy and 2-methylpropoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be hydrogenated under high pressure in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a metal catalyst under elevated pressure and temperature.
Major Products
Substitution: Formation of new aromatic compounds with different substituents.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Cyclohexane derivatives.
Applications De Recherche Scientifique
1-Chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceuticals.
Medicine: Investigated for its potential as a precursor to drugs with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing and electron-donating groups on the benzene ring can influence its reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-fluoro-4-methoxybenzene: Lacks the 2-methylpropoxy group, making it less bulky and potentially less reactive.
1-Chloro-2-fluoro-4-methoxy-3-propoxybenzene: Similar structure but with a propoxy group instead of a 2-methylpropoxy group, which may affect its steric and electronic properties.
1-Chloro-2-fluoro-4-methoxy-3-(2-methylbutoxy)benzene: Contains a longer alkyl chain, which can influence its solubility and reactivity.
Uniqueness
1-Chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene is unique due to the specific combination of substituents on the benzene ring, which can result in distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Propriétés
IUPAC Name |
1-chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFO2/c1-7(2)6-15-11-9(14-3)5-4-8(12)10(11)13/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRPWSVSMPCSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














